1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3-carboxamide
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Overview
Description
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyrazole ring system
Preparation Methods
The synthesis of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole rings, followed by sulfonylation and subsequent coupling with piperidinecarboxamide. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to optimize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Scientific Research Applications
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-PIPERIDINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole rings and sulfonyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-PIPERIDINECARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole rings and the presence of the sulfonyl group. Similar compounds include:
- 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-AMINE
- 3-[(5-DIFLUOROMETHOXY-1-METHYL-3-TRIFLUOROMETHYL-1H-PYRAZOL-4-YL)METHYLTHIO]-4,5-DIHYDRO-5,5-DIMETHYLISOXAZOLE .
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, leading to distinct properties and applications.
Properties
Molecular Formula |
C19H30N6O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C19H30N6O3S/c1-6-25-14(3)17(10-21-25)13(2)22-19(26)16-8-7-9-24(12-16)29(27,28)18-11-20-23(5)15(18)4/h10-11,13,16H,6-9,12H2,1-5H3,(H,22,26) |
InChI Key |
OZGLBWCFHFIYOA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(C)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(N(N=C3)C)C)C |
Origin of Product |
United States |
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